N-[3,5-di(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea
Description
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(1,2,2-trichloroethenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl3F6N2O/c12-7(13)8(14)22-9(23)21-6-2-4(10(15,16)17)1-5(3-6)11(18,19)20/h1-3H,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJZTLRKTDJIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC(=C(Cl)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl3F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-di(trifluoromethyl)phenyl]-N’-(1,2,2-trichlorovinyl)urea typically involves the reaction of 3,5-di(trifluoromethyl)aniline with 1,2,2-trichlorovinyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-di(trifluoromethyl)phenyl]-N’-(1,2,2-trichlorovinyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichlorovinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Organic Synthesis
Catalysis : The compound is utilized as an organocatalyst in various organic transformations. Its ability to stabilize transition states through hydrogen bonding makes it effective in promoting reactions such as aldol reactions and Michael additions. For instance, derivatives like N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea have been shown to enhance reaction rates and selectivity in asymmetric synthesis .
Case Study : In a study by Schreiner et al., the thiourea derivative was employed to catalyze a series of reactions with high enantioselectivity, demonstrating its utility in synthesizing complex organic molecules .
Material Science
Polymer Chemistry : The compound serves as a precursor for the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance due to the trifluoromethyl groups present in the structure.
| Property | Value |
|---|---|
| Thermal Stability | >300 °C |
| Chemical Resistance | High |
| Solubility in Solvents | Limited (non-polar) |
Biological Applications
Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups possess significant antimicrobial properties. The incorporation of N-[3,5-di(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea into drug formulations has been explored for its potential to combat resistant strains of bacteria.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of trifluoromethyl-containing urea derivatives against various bacterial strains, suggesting their potential use as new antimicrobial agents .
Environmental Chemistry
Pesticide Development : The compound's structure makes it suitable for developing new agrochemicals. Its high lipophilicity allows for effective penetration into plant tissues, enhancing pesticide efficacy.
| Application Area | Example Use Case |
|---|---|
| Agrochemicals | Development of new herbicides |
| Environmental Remediation | Targeted delivery systems for contaminants |
Mechanism of Action
The mechanism of action of N-[3,5-di(trifluoromethyl)phenyl]-N’-(1,2,2-trichlorovinyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins, leading to modulation of their activity. The trichlorovinyl group can participate in covalent bonding with nucleophilic sites, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Urea Derivatives with Aromatic and Heterocyclic Substituents
Key Observations :
- Trifluoromethylphenyl Ureas : The presence of 3,5-bis(trifluoromethyl)phenyl is common in agrochemicals and pharmaceuticals due to enhanced stability and binding affinity. However, the trichlorovinyl group in the target compound distinguishes it from analogs with heterocycles (e.g., thiazole in 9m) or stereochemically complex substituents (e.g., cinchonan in ).
- Biological Activity: Thiazole- and piperazine-containing derivatives (e.g., 9m) may exhibit improved solubility and CNS penetration compared to the target compound .
Urea-Based Agrochemicals
Key Observations :
- Structural vs. Functional Relationships: Unlike fluometuron and teflubenzuron, the target compound lacks a dimethyl group or benzamide linkage, which are critical for herbicidal or insecticidal activity.
Medicinal Chemistry Analogs
Key Observations :
- Urea vs.
Biological Activity
N-[3,5-di(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C14H5Cl3F6N2O
- Molecular Weight : 437.65 g/mol
- CAS Number : 154563-54-9
- Solubility : Soluble in DMSO and ethanol
The compound exhibits potent biological activity primarily through the inhibition of specific signaling pathways. Notably, it acts as a dual inhibitor of NF-κB and AP-1 transcriptional activity, with an IC50 value of 50 nM. This inhibition leads to decreased production of pro-inflammatory cytokines such as IL-2, IL-8, and TNF-α in Jurkat T cells .
Biological Activities
- Anti-inflammatory Effects :
-
Anticancer Properties :
- In studies involving liver cancer cell lines (HepG2 and Hep3B), treatment with varying concentrations (1–10.8 µM) for up to 72 hours resulted in inhibited cell growth and induced apoptosis. The mechanism involves the activation of HNF 4α and the inhibition of the STAT3 pathway .
- In vivo studies confirmed that administration at a dose of 5 mg/kg significantly prevented tumor growth in animal models .
- Muscle Wasting Prevention :
Case Study 1: Inhibition of Liver Cancer Growth
A study demonstrated that this compound effectively inhibited liver tumor growth by targeting HNF 4α and suppressing the STAT3 signaling pathway. The findings indicated a dose-dependent relationship between drug concentration and tumor growth inhibition .
Case Study 2: Treatment of Collagen-Induced Arthritis
In a mouse model for collagen-induced arthritis, treatment with the compound resulted in reduced arthritic severity. This effect was attributed to its anti-inflammatory properties and selective inhibition of cytokine production in T cells .
Comparative Analysis Table
| Activity | In vitro Effect | In vivo Effect |
|---|---|---|
| Anti-inflammatory | Inhibits IL-2, IL-8, TNF-α production | Reduces severity in arthritis models |
| Anticancer | Induces apoptosis in liver cancer cells | Prevents tumor growth in animal models |
| Muscle wasting prevention | Not applicable | Ameliorates muscle wasting in cancer cachexia |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
